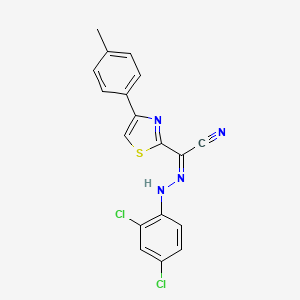

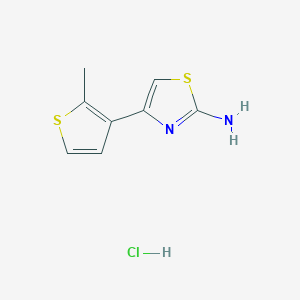

(E)-5-bromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide” is a type of Schiff base compound . Schiff bases are nitrogen-containing compounds that are usually prepared by the condensation reactions of aromatic amines and aldehydes . They are of great importance in the field of coordination chemistry because they are able to form stable complexes with metal ions .

Synthesis Analysis

The synthesis of similar Schiff base compounds involves the condensation reactions of aromatic amines and aldehydes . For example, a related compound, N’-(4-Methoxybenzylidene)benzohydrazide, was synthesized using eco-friendly protocols .Molecular Structure Analysis

The molecular structure of similar Schiff base compounds has been studied using single crystal X-ray diffraction . The crystal structure of a related compound, (E)-4-fluoro-N’-(1-(4-hydroxyphenyl)propylidene)benzohydrazide, was solved and the molecular geometry was optimized at the M06/6-311G level of theory .Chemical Reactions Analysis

N’-(4-Methoxybenzylidene)benzohydrazide (MBBH) has been investigated as an inhibitor for the corrosion of mild steel in 1 M HCl . The inhibitive action of MBBH was discussed on the basis of Langmuir adsorption stable complex formed at the mild steel surface .Physical And Chemical Properties Analysis

The physical and chemical properties of similar Schiff base compounds have been studied using various techniques such as UV-Visible, FTIR, thermogravimetric analysis (TGA), and others .Applications De Recherche Scientifique

Nonlinear Optical (NLO) Materials

(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide: (referred to as BDMMBH) has been studied for its third-order nonlinear optical properties. NLO materials are essential for applications in molecular electronics, photonics, optical computing, and communications . BDMMBH exhibits promising NLO potential due to its unique structure.

Synthesis and Characterization: BDMMBH was synthesized using the Schiff method. Various characterizations, including Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR, were performed. The crystal structure belongs to the monoclinic centrosymmetric P2 1/n space group .

Nonlinear Optical Properties: Z-scan techniques determined the third-order nonlinear refractive index (n2 = 8.84 × 10–10 cm^2/W) and nonlinear absorption coefficient (β = 2.39 × 10–5 cm/W) for BDMMBH .

Mécanisme D'action

Target of Action

Related compounds such as benzohydrazides have been shown to interact with enzymes in the phenylpropanoid pathway .

Mode of Action

It is known that benzohydrazides can act as enzyme inhibitors . They may interact with their targets and cause changes that increase the saccharification of lignocellulose .

Biochemical Pathways

(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide may affect the phenylpropanoid pathway, which is involved in the biosynthesis of lignin and other phenolic compounds . The downstream effects of this interaction could include increased saccharification of lignocellulose .

Result of Action

Related compounds such as benzohydrazides have been shown to increase the saccharification of lignocellulose in maize plants .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as concentration and the presence of other compounds .

Orientations Futures

Future research could focus on exploring the potential applications of “(E)-5-bromo-2-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide” and similar Schiff base compounds in various fields such as organic synthesis, chemical catalysis, medicine, pharmacy, and other new technologies . Additionally, their potential use in lasers and frequency-converting applications could be investigated .

Propriétés

IUPAC Name |

5-bromo-2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3/c1-21-12-5-2-10(3-6-12)9-17-18-15(20)13-8-11(16)4-7-14(13)19/h2-9,19H,1H3,(H,18,20)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTSXXSFOCKLQW-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-bromo-2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2717641.png)

![1-[[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2717642.png)

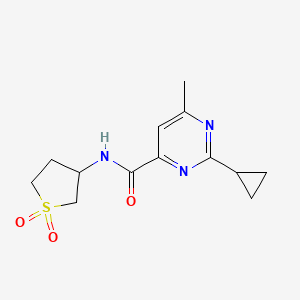

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2717643.png)

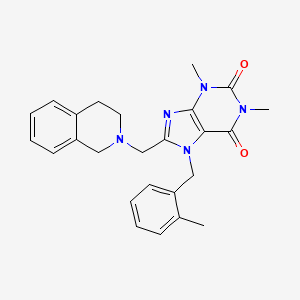

![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717651.png)

![tert-Butyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B2717652.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2717654.png)

![N-(4-chlorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2717657.png)